molecular formula C7H10O2 B6181724 2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde CAS No. 2613383-22-3

2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde

Cat. No.: B6181724
CAS No.: 2613383-22-3
M. Wt: 126.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C6H10O2 It is a heterocyclic compound containing a pyran ring, which is a six-membered ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde typically involves the reaction of 2-methyl-3,6-dihydro-2H-pyran with an appropriate aldehyde source under controlled conditions. One common method is the use of a Grignard reagent, which reacts with the pyran ring to introduce the aldehyde functional group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyran ring can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pyran ring structure also allows for interactions with specific enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-pyran-2-carbaldehyde
  • 2-Methyl-5,6-dihydro-2H-pyran
  • 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-

Uniqueness

2-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

2613383-22-3

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.